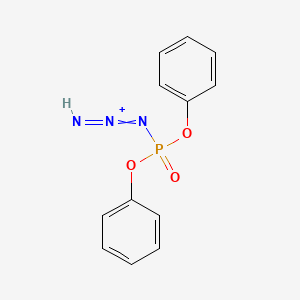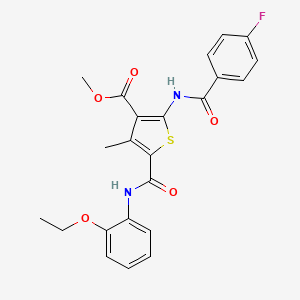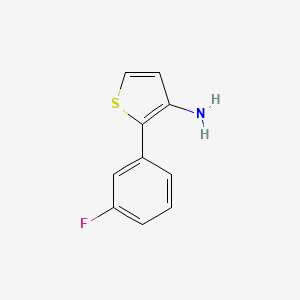
Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is a fluorinated organic compound with the molecular formula C8HF17O2. It is known for its unique chemical properties, including high thermal stability and resistance to chemical reactions. This compound is often used in various industrial applications due to its ability to repel water and oil, making it valuable in the production of coatings and surfactants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) typically involves the fluorination of organic precursors. One common method is the electrochemical fluorination of 2,3-dimethyl-4-oxaheptan-2-ol. This process involves the use of anhydrous hydrogen fluoride as the fluorinating agent and an electric current to drive the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure the complete fluorination of the precursor.
Industrial Production Methods
In industrial settings, the production of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is often scaled up using continuous flow reactors. These reactors allow for the precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound.
Chemical Reactions Analysis
Types of Reactions
Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation process typically leads to the formation of perfluorinated carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of perfluorinated alcohols.
Substitution: Nucleophilic substitution reactions are common, where the hydroxyl group of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogenation reactions.
Major Products Formed
Oxidation: Perfluorinated carboxylic acids.
Reduction: Perfluorinated alcohols.
Substitution: Perfluorinated halides or amines.
Scientific Research Applications
Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility of reactants and products.
Biology: Employed in the study of cell membranes due to its ability to interact with lipid bilayers.
Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.
Industry: Utilized in the production of non-stick coatings, water-repellent fabrics, and fire-fighting foams.
Mechanism of Action
The mechanism of action of Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) involves its interaction with molecular targets through hydrophobic and van der Waals interactions. The compound’s fluorinated structure allows it to form stable complexes with various substrates, enhancing its effectiveness in applications such as surfactants and coatings. The pathways involved include the formation of micelles and the stabilization of emulsions.
Comparison with Similar Compounds
Similar Compounds
- Perfluoro(2-methyl-3-oxahexan-2-ol)
- Perfluoro(3,4-dimethyl-5-oxaheptan-3-ol)
- Perfluoro(2,3-dimethyl-4-oxaoctan-2-ol)
Uniqueness
Perfluoro(2,3-dimethyl-4-oxaheptan-2-ol) stands out due to its specific molecular structure, which provides a unique balance of hydrophobicity and chemical stability. This makes it particularly effective in applications requiring high thermal and chemical resistance, such as in the production of advanced coatings and surfactants.
Properties
Molecular Formula |
C8HF17O2 |
|---|---|
Molecular Weight |
452.06 g/mol |
IUPAC Name |
1,1,1,3,4,4,4-heptafluoro-3-(1,1,2,2,3,3,3-heptafluoropropoxy)-2-(trifluoromethyl)butan-2-ol |
InChI |
InChI=1S/C8HF17O2/c9-2(10,6(18,19)20)8(24,25)27-3(11,7(21,22)23)1(26,4(12,13)14)5(15,16)17/h26H |
InChI Key |
QWJZWOBJQSURLV-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)(C(F)(F)F)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[1-(2-Amino-3-methyl-pentanoyl)-pyrrolidine-2-carbonyl]-amino}-3-methyl-pentanoic acid](/img/structure/B15089277.png)












